Welcome to the BenchChem Online Store!
molecular formula C13H11N3O4 B8595896 2-(4-Aminoanilino)-5-nitrobenzoic acid CAS No. 63594-71-8

2-(4-Aminoanilino)-5-nitrobenzoic acid

Cat. No. B8595896
M. Wt: 273.24 g/mol
InChI Key: ANTBYPKPVHTNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07160896B2

Procedure details

See Korolev et al., 1976. Polyphosphoric acid was freshly prepared by slowly adding, with stirring, 85% orthophosphoric acid (360 mL) to phosphorus pentoxide (600 g). The mixture was then heated on a steam bath with stirring until a clear viscous liquid was obtained. 2-(-4-amino-phenylamino)-5-nitrobenzoic acid 10 (107.76 g, 0.394 mol) was added with stirring over the course of 5 min. Heating on the steam bath was continued for 6 hr, the mixture being stirred occasionally. Whilst still hot, the mixture was poured into 4 L of ice-water, stirred for 30 min, and allowed to stand overnight. The mixture was adjusted to pH 8.0 by the addition of 0.88 s.g. aqueous ammonia, chilled for 2 hr, and the crude product collected on a glass sinter. It was washed with dilute ammonia (1% 0.88 s.g. aqueous ammonia in water, 250 mL) followed by water (3×250 mL), ice-cold ethanol (2×250 mL), dry ether (2×250 mL) and finally hexane (250 mL). The product, 11, was dried over P2O5 under vacuum to yield a red-brown solid (97.04 g, 96%).
[Compound]
Name
Polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two
Quantity
107.76 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
4 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
360 mL
Type
solvent
Reaction Step Six
Name
Yield
96%

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[NH2:15][C:16]1[CH:21]=[CH:20][C:19]([NH:22][C:23]2[CH:31]=[CH:30][C:29]([N+:32]([O-:34])=[O:33])=[CH:28][C:24]=2[C:25]([OH:27])=O)=[CH:18][CH:17]=1.N>P(=O)(O)(O)O>[NH2:15][C:16]1[CH:17]=[CH:18][C:19]2[NH:22][C:23]3[C:24](=[CH:28][C:29]([N+:32]([O-:34])=[O:33])=[CH:30][CH:31]=3)[C:25](=[O:27])[C:20]=2[CH:21]=1

Inputs

Step One
Name
Polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
600 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
Quantity
107.76 g
Type
reactant
Smiles
NC1=CC=C(C=C1)NC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Step Four
Name
ice water
Quantity
4 L
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
360 mL
Type
solvent
Smiles
P(O)(O)(O)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by slowly adding
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated on a steam bath
STIRRING
Type
STIRRING
Details
with stirring until a clear viscous liquid
CUSTOM
Type
CUSTOM
Details
was obtained
STIRRING
Type
STIRRING
Details
with stirring over the course of 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
Heating on the steam bath
STIRRING
Type
STIRRING
Details
the mixture being stirred occasionally
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture was adjusted to pH 8.0 by the addition of 0.88 s
Duration
0.88 s
CUSTOM
Type
CUSTOM
Details
the crude product collected on a glass sinter
WASH
Type
WASH
Details
It was washed with dilute ammonia (1% 0.88 s.g. aqueous ammonia in water, 250 mL)
Duration
0.88 s
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product, 11, was dried over P2O5 under vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=CC=2C(C3=CC(=CC=C3NC2C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 97.04 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.